molecular formula C17H15BrFNO2 B12938444 Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide

Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide

Cat. No.: B12938444
M. Wt: 364.2 g/mol
InChI Key: YTJCUKCJAKEMRP-CABCVRRESA-N
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Description

Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluoromethyl group, and a dihydrobenzofuran ring. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic preparation, which utilizes both chemical and enzymatic reactions to achieve high enantioselectivity . The process may involve the use of specific catalysts and reagents to introduce the bromine and fluoromethyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrFNO2

Molecular Weight

364.2 g/mol

IUPAC Name

(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C17H15BrFNO2/c1-20-17(21)13-8-11(18)7-12-15(10-5-3-2-4-6-10)14(9-19)22-16(12)13/h2-8,14-15H,9H2,1H3,(H,20,21)/t14-,15+/m1/s1

InChI Key

YTJCUKCJAKEMRP-CABCVRRESA-N

Isomeric SMILES

CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)Br

Canonical SMILES

CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)Br

Origin of Product

United States

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